N-(3,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide -

N-(3,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Catalog Number: EVT-5981757
CAS Number:
Molecular Formula: C18H16N2O5
Molecular Weight: 340.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: 3,5-Dimethoxyaniline is reacted with chloroacetyl chloride in the presence of potassium acetate and acetic acid to yield N-(3,5-dimethoxyphenyl)-2-chloroacetamide. [ [] ]

Step 2: The resulting N-(3,5-dimethoxyphenyl)-2-chloroacetamide is then reacted with potassium phthalimide in the presence of potassium iodide and dimethylformamide to yield N-(3,5-Dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. [ [] ]

Chemical Reactions Analysis

N-(3,5-Dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo hydrolysis in the presence of ethanolic potassium hydroxide to yield N-[(3,5-dimethoxyphenylcarbamoyl)-methyl]phthalamic acid. [ [] ]

Applications

N-(3,5-Dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been investigated as a potential analgesic and antipyretic agent due to its structural similarity to paracetamol. [ [] ] Its water solubility and potential for improved pharmacokinetic properties make it a promising candidate for further research in this area. [ [] ]

3-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid

Compound Description: This compound served as a starting point for the development of potent and orally active phosphodiesterase 4 (PDE4) inhibitors, ultimately leading to the discovery of Apremilast. [] It exhibits PDE4 inhibitory activity.

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. [] It is currently in clinical trials for the treatment of psoriasis and psoriatic arthritis. []

Relevance: This compound is a more complex derivative of N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, featuring additional substituents on the isoindoline ring and an extended ethyl chain with a methanesulfonyl group. It shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl and the acetamide group with the target compound, highlighting a close structural relationship.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It does not display agonist activity on its own but potentiates the effects of glutamate and other agonists. [, , , , ]

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. While the latter connects this group directly to an aniline, CPPHA incorporates a methylene linker and a chlorophenyl group before attaching a 2-hydroxybenzamide moiety. This shared core structure suggests potential for similar chemical reactivity and binding properties.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent analog of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) and a positive allosteric modulator of mGluR5. [] It exhibits greater potency than previously described mGluR5 potentiators and shows selectivity for mGluR5 over mGluR1. []

Relevance: While VU-29 is structurally distinct from N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, both are positive allosteric modulators of mGluR5. This shared pharmacological target, even with different binding sites, indicates a potential for similar therapeutic applications.

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5. [, , ] It is known to enhance calcium transients and ERK1/2 phosphorylation induced by mGluR5 agonists. [, ]

Relevance: Although structurally distinct from N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, DFB shares the same pharmacological target – mGluR5 – and acts as a positive allosteric modulator. This suggests they may influence similar signaling pathways, albeit potentially through different binding sites.

3-Cyano-N-(1,3-diphenyl-1H-prazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of mGluR5. [] It enhances the frequency of calcium oscillations induced by glutamate or quisqualate. [] Analogs of CDPPB, including VU-29, have been developed with improved potency. []

Relevance: Similar to VU-29 and DFB, CDPPB shares the pharmacological target – mGluR5 – with N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, despite different structural features. This suggests they may have overlapping therapeutic applications due to their ability to modulate mGluR5 activity.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 positive allosteric modulator from the CPPHA series. [] It binds to the same allosteric site as CPPHA and demonstrates greater mGlu5 subtype selectivity. [] Unlike other mGluR5 PAMs, it does not potentiate responses involved in hippocampal synaptic plasticity. []

Relevance: NCFP is a close structural analogue of CPPHA and shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. The shared core structure and pharmacological target (mGluR5) suggest a potential for similar chemical reactivity and binding properties.

VU0001850 & VU0040237

Compound Description: These compounds belong to a novel mGlu5 PAM benzamide scaffold discovered through high-throughput screening. [] VU0001850 exhibits an EC50 of 1.3 μM with 106% Glumax, while VU0040237 displays an EC50 of 350 nM with 84% Glumax. []

Relevance: Although structurally different from N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, both are positive allosteric modulators of mGluR5, indicating potential for similar therapeutic applications. They also share the characteristic of binding to a non-MPEP allosteric site on mGluR5.

VU0357121 & VU0365396

Compound Description: VU0357121 is an optimized mGlu5 PAM from the benzamide scaffold, showing an EC50 of 33 nM with 92% Glumax. [] VU0365396 represents the first non-MPEP site neutral allosteric ligand discovered within this series. []

Relevance: Similar to VU0001850 and VU0040237, VU0357121 and VU0365396 are allosteric modulators of mGluR5 but interact with a distinct non-MPEP site. Despite their structural differences from N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, they represent a novel class of mGlu5 modulators with potential therapeutic relevance.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic derivative of thalidomide synthesized to enhance its immunomodulatory and anti-inflammatory characteristics. [] It binds to bovine serum albumin (BSA) and exhibits potent anti-inflammatory effects in a carrageenan-induced lung inflammation model. [, ]

Relevance: This compound shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with N-(3,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. It differs by having a benzohydrazide group instead of the acetamide. This makes 6P a close structural analogue within the N-arylphthalimide family, suggesting potential for similar biological activities.

Properties

Product Name

N-(3,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H16N2O5/c1-24-12-7-11(8-13(9-12)25-2)19-16(21)10-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

CRZZDYUQBXYHIB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.